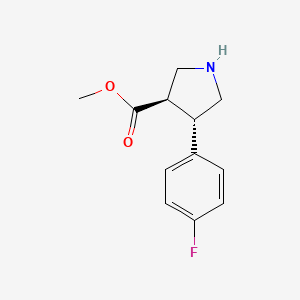
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
説明
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 1236862-40-0 . It has a molecular weight of 259.71 . The IUPAC name for this compound is methyl (3R,4S)-4- (4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14FNO2.ClH/c1-16-12 (15)11-7-14-6-10 (11)8-2-4-9 (13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1 . This indicates the presence of a pyrrolidine ring, a fluorophenyl group, and a carboxylate group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place .科学的研究の応用
Influenza Neuraminidase Inhibitors
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate has been studied in the context of designing and synthesizing inhibitors for influenza neuraminidase. One notable compound in this area is A-192558, which has shown potent inhibition capabilities. Structural analysis revealed key interactions of the compound's functional groups with the enzyme's active site, providing insights into the design of effective neuraminidase inhibitors (Wang et al., 2001).
Synthesis in Cycloaddition Reactions
This compound has relevance in the synthesis of pyrrolidines through cycloaddition reactions. Research has shown that the reaction between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene can be polar in nature and lead to the formation of specific pyrrolidine structures under mild conditions. Such studies contribute to our understanding of pyrrolidine chemistry and its applications in medicine and industry (Żmigrodzka et al., 2022).
Development of Immunoassays
Research into the synthesis of analogues of trans-3'-hydroxycotinine, a major metabolite of cotinine, has utilized derivatives of this compound. These synthesized analogues aim to be covalently linked to macromolecules for antibody production, contributing to the development of immunoassays (Desai & Amin, 1991).
Escherichia coli Proline Transport System
The compound has been implicated in studies of the proline transport system in Escherichia coli. Specific structural features of the compound, such as the carbonyl portion and secondary amine, are essential for uptake by the proline permease, providing insights into the transport mechanisms of such compounds in bacterial systems (Rowland & Tristram, 1975).
Safety and Hazards
The compound is associated with several hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
The mode of action of a pyrrolidine derivative would depend on its specific structure and the target it interacts with. It could act by binding to a target protein, altering its function, and thereby affecting a biochemical pathway. The specific effects would depend on the nature of the target and the pathway involved .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. For instance, the presence of a fluorophenyl group in the structure might influence its lipophilicity, which could affect its absorption and distribution .
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These could range from changes in cellular signaling and gene expression to effects on cell growth and survival .
Environmental factors such as pH, temperature, and the presence of other substances could influence the stability and efficacy of the compound. For instance, extreme pH or temperature could potentially degrade the compound or alter its structure, affecting its activity .
特性
IUPAC Name |
methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCUOWHHZXWGJ-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
CAS RN |
1237171-25-3 | |
| Record name | Methyl (3R,4S)-4-(4-fluorophenyl)-3-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1237171-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



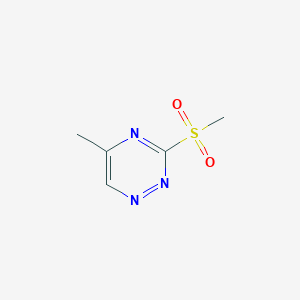
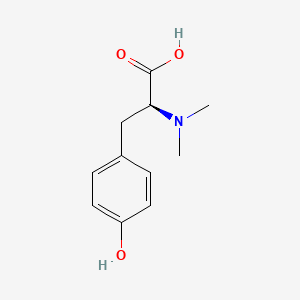


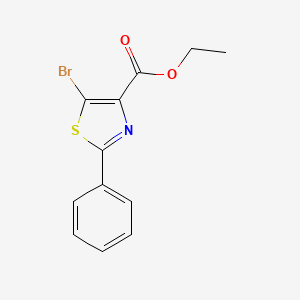

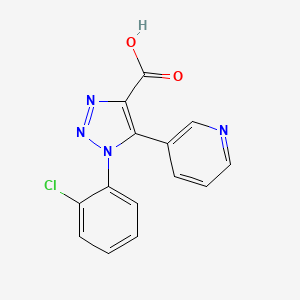

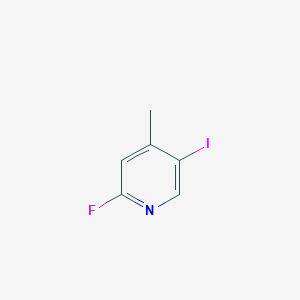

![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)

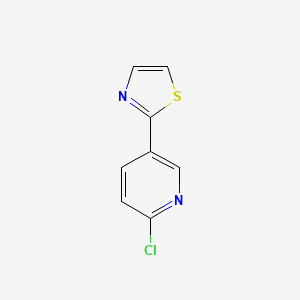
![3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid](/img/structure/B1461715.png)